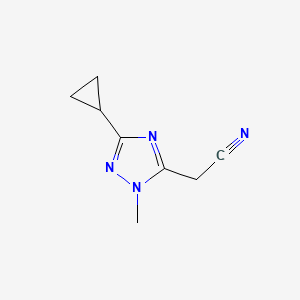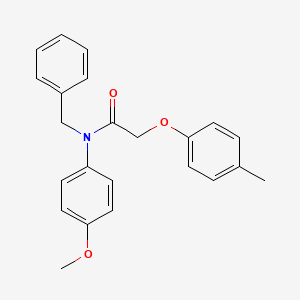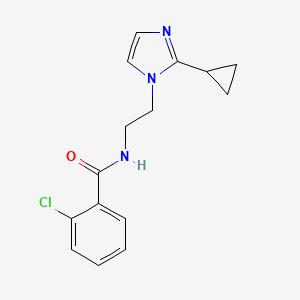![molecular formula C22H31N3O3 B2607113 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea CAS No. 1396815-14-7](/img/structure/B2607113.png)
1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea is a synthetic organic compound that features a unique combination of adamantane, furan, piperidine, and urea moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea typically involves multi-step organic reactions:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Synthesis of the Piperidine Derivative: Piperidine is modified to introduce a furan-3-carbonyl group.
Coupling Reaction: The adamantane derivative and the piperidine derivative are coupled using a suitable coupling reagent to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantane and piperidine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Possible use in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(Adamantan-1-yl)-3-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}urea: Similar structure with a different position of the carbonyl group on the furan ring.
1-(Adamantan-1-yl)-3-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}urea: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-20(19-3-6-28-14-19)25-4-1-15(2-5-25)13-23-21(27)24-22-10-16-7-17(11-22)9-18(8-16)12-22/h3,6,14-18H,1-2,4-5,7-13H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWVZHZPHOQDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2607031.png)






![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)


![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)


